Acitretin

Description

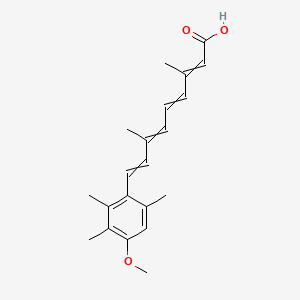

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-AQFIFDHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022553 | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Green-yellow crystalline powder, Crystals from hexane | |

CAS No. |

55079-83-9, 54757-46-9 | |

| Record name | Acitretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55079-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054757469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055079839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACITRETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCH760E9T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-230 °C, 228 - 230 °C | |

| Record name | Acitretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acitretin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acitretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acitretin's Mechanism of Action on RAR and RXR Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acitretin, a second-generation systemic retinoid, stands as a cornerstone in the therapeutic arsenal against severe psoriasis and other disorders of keratinization.[1][2] As the active metabolite of etretinate, its efficacy is rooted in a complex interplay with the nuclear hormone receptor superfamily, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] These ligand-activated transcription factors are the master regulators of a vast array of genes controlling cellular growth, differentiation, and inflammation.[1][4]

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning this compound's therapeutic effects, focusing on its interaction with the RAR/RXR signaling axis. While the clinical efficacy of this compound is well-established, the precise quantitative binding affinities for all receptor isotypes remain an area of ongoing investigation. This document will synthesize the current state of knowledge, addressing the nuances of receptor activation, downstream gene regulation, and the state-of-the-art experimental methodologies used to elucidate these processes. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in the field.

The Core Signaling Pathway: RAR/RXR-Mediated Transcription

The biological effects of retinoids are primarily mediated through a canonical signaling pathway involving RARs (subtypes α, β, γ) and RXRs (subtypes α, β, γ).[1] These receptors reside in the nucleus and function as heterodimers, with the RAR/RXR pairing being the most common functional unit for retinoid signaling.[1]

In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) within the promoter regions of target genes. This DNA-bound complex is associated with corepressor proteins (e.g., NCoR, SMRT), which recruit histone deacetylases (HDACs), leading to a condensed chromatin state and transcriptional repression.[5]

The binding of an agonist, such as a retinoid, to the Ligand Binding Domain (LBD) of RAR induces a significant conformational change in the receptor.[6] This alteration triggers the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, which often includes histone acetyltransferases (HATs) like p300/CBP and members of the p160/SRC family.[5][7] The recruitment of these coactivators leads to chromatin remodeling and the initiation of target gene transcription.[5]

This compound's Interaction with the RAR/RXR Complex

This compound is the principal active metabolite of etretinate, a second-generation retinoid that has been largely replaced in clinical practice due to its long elimination half-life.[3][8] Etretinate functions as a prodrug, being metabolized to this compound, which then carries out the therapeutic action.[3] Consequently, their core mechanism of action at the molecular level is identical.[3]

The precise nature of this compound's interaction with retinoid receptors has been a subject of some discussion in the literature. While it is generally accepted that this compound's effects are mediated through RARs and RXRs, some studies suggest it may activate RARs following conversion to a substance that binds to these receptors, or that its primary binding target is the cytosolic retinoic acid-binding protein (CRABP).[1][3] However, other sources state that this compound binds and activates all nuclear subtypes of both RARs and RXRs.[9] Its main metabolite, 13-cis-acitretin, reportedly does not bind to CRABP.[1]

Given the lack of definitive, publicly available dissociation constant (Ki) values across all receptor isotypes, functional transactivation assays provide the most reliable quantitative measure of this compound's potency. These assays measure the ability of a ligand to induce the transcription of a reporter gene under the control of a specific RARE. The resulting EC50 value (the concentration required to elicit a half-maximal response) is a robust indicator of the ligand's functional potency at a given receptor. While specific EC50 values for this compound across all RAR and RXR subtypes are not consistently reported in a single comprehensive study, the available data indicate that it functions as a pan-RAR agonist.

| Parameter | Description | Relevance to this compound |

| Binding Affinity (Kd/Ki) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower value indicates higher affinity. | Specific Ki values for this compound across all RAR and RXR isotypes are not well-documented in publicly accessible literature. |

| Functional Potency (EC50) | The concentration of a ligand that induces a response halfway between the baseline and maximum. | This compound demonstrates functional activation of RARs in transactivation assays, confirming its role as an RAR agonist. |

Downstream Gene Regulation in Keratinocytes

The therapeutic efficacy of this compound in psoriasis stems from its ability to normalize the dysfunctional cellular processes in the skin. By activating RAR/RXR, this compound modulates the expression of a wide array of genes, leading to antiproliferative, pro-differentiative, and anti-inflammatory effects.[10]

Normalization of Keratinocyte Function: In psoriasis, keratinocytes undergo hyperproliferation and abnormal differentiation. This compound helps to correct this by downregulating genes that promote proliferation and upregulating those involved in normal epidermal differentiation, such as certain keratins.[11] This leads to a reduction in the scaling and thickness of psoriatic plaques.[2]

Modulation of Inflammatory Pathways: this compound exerts significant anti-inflammatory effects. Transcriptomic studies of psoriasis patients before and after this compound treatment have revealed downregulation of key inflammatory pathways.[12] For instance, this compound can inhibit the IL-17A-induced expression of IL-36β and IL-36γ in keratinocytes by downregulating IκBζ.[13] IL-36 is a critical cytokine in the pathogenesis of pustular psoriasis, which helps explain this compound's notable efficacy in this specific psoriasis subtype.[13] Furthermore, studies on HaCaT keratinocytes have shown that this compound can inhibit cell proliferation by downregulating STAT1- and STAT3-dependent signaling, pathways that are crucial for mediating the effects of pro-inflammatory cytokines like IFN-γ and IL-6.[14]

Key this compound-Regulated Genes in Psoriasis:

| Gene/Pathway | Function | Effect of this compound | Reference |

| IL-36β, IL-36γ | Pro-inflammatory cytokines, key in pustular psoriasis | Downregulation (in response to IL-17A) | [13] |

| STAT1, STAT3 | Signal transducers for key inflammatory cytokines | Downregulation of expression and proliferation | [14] |

| Inflammatory Pathways (IFN-α/γ, TNF-α, IL-6/JAK/STAT3) | Broad inflammatory responses | Significant downregulation | [12] |

| Keratins (e.g., KRT6, KRT16) | Markers of hyperproliferation | Normalization of expression patterns | [11] |

| SFRP4 | Wnt signaling antagonist | Potential for upregulation | [15] |

Experimental Methodologies for Studying this compound's Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the interaction of this compound with the RAR/RXR signaling pathway. The three pillar assays are ligand binding assays, reporter gene assays, and chromatin immunoprecipitation.

Ligand Binding Assays

Causality and Rationale: To determine if a compound physically interacts with a receptor, a direct binding assay is essential. A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of an unlabeled ligand (like this compound) for a receptor.[16] The principle lies in measuring how effectively the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. This provides a direct, quantitative measure of the physical interaction, which is the foundational event for receptor activation or inhibition.

Detailed Protocol: Competitive Radioligand Binding Assay for RARγ

-

Receptor Preparation:

-

Culture COS-1 or a similar cell line and transiently transfect with an expression vector for human RARγ.

-

After 48 hours, harvest the cells and prepare nuclear extracts using a standard cell lysis and nuclear isolation protocol.

-

Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

-

Assay Setup (in a 96-well plate):

-

Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 10% glycerol).

-

To each well, add:

-

Assay buffer.

-

A fixed concentration of radioligand (e.g., 0.5-1.0 nM of [3H]-all-trans-retinoic acid).

-

For total binding wells: Add vehicle (e.g., DMSO).

-

For non-specific binding wells: Add a high concentration of unlabeled all-trans-retinoic acid (e.g., 1-2 µM).

-

For competition wells: Add varying concentrations of this compound (e.g., from 10-11 M to 10-5 M).

-

-

-

Incubation:

-

Add the prepared nuclear extract (containing RARγ) to each well to initiate the reaction.

-

Incubate the plate for 2-4 hours at 4°C with gentle agitation to allow the binding to reach equilibrium.[14]

-

-

Separation and Washing:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B) that has been pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., Tris-buffered saline) to remove unbound radioligand.[14]

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

-

Reporter Gene Assays

Causality and Rationale: While binding assays measure physical interaction, they do not describe the functional consequence. A reporter gene assay measures the direct output of receptor activation: gene transcription.[17] By linking a reporter gene (like luciferase) to a retinoid-responsive promoter, one can quantify the ability of a compound to activate the RAR/RXR complex and initiate transcription. The GAL4 hybrid system is particularly robust as it isolates the ligand-binding domain (LBD), minimizing off-target effects and confirming that the compound's action is mediated through the LBD of the specific receptor being tested.[17][18]

Detailed Protocol: GAL4-RAR-LBD Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

In a 6-well plate, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine) with three plasmids:

-

An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the RAR ligand-binding domain (e.g., pFA-CMV-RARγ-LBD).

-

A reporter vector containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving a firefly luciferase gene (e.g., pFR-Luc).

-

A control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.[18]

-

-

-

Plating and Treatment:

-

After 24 hours, trypsinize the transfected cells and seed them into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well.

-

Allow cells to attach for 4-6 hours.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the medium from the cells and add the this compound dilutions (including a vehicle-only control).

-

-

Incubation and Lysis:

-

Luminescence Measurement:

-

Use a dual-luciferase assay system. Transfer the cell lysate to an opaque 96-well plate.

-

Use a luminometer with injectors to first inject the firefly luciferase substrate and measure the luminescence.

-

Subsequently, inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second signal.

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.

-

Calculate the "Fold Activation" by dividing the normalized luciferase activity of each this compound-treated well by the average normalized activity of the vehicle control wells.

-

Plot the Fold Activation against the log concentration of this compound and use a four-parameter logistic regression to determine the EC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assays

Causality and Rationale: Reporter assays, while powerful, are often conducted in engineered cell lines with artificial promoter constructs. To validate that the RAR/RXR complex binds to the promoter of a specific target gene in vivo within a relevant cell type (e.g., keratinocytes), ChIP is the definitive method.[20] This technique uses antibodies to immunoprecipitate a specific transcription factor (e.g., RAR) along with its cross-linked DNA. Subsequent quantitative PCR (qPCR) can then measure the enrichment of a specific promoter sequence, proving that the receptor was physically bound to that gene's regulatory region in response to the drug.

Detailed Protocol: ChIP-qPCR for RAR Recruitment to the IL-36γ Promoter

-

Cell Culture and Treatment:

-

Culture human keratinocytes (e.g., HaCaT cells) to ~80-90% confluency.

-

Treat the cells with an effective concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

-

-

Cross-linking and Cell Harvest:

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Wash the cells with ice-cold PBS, scrape, and collect the cell pellet by centrifugation.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclear pellet in a shearing buffer and shear the chromatin into fragments of 200-800 bp using a probe sonicator or enzymatic digestion (e.g., micrococcal nuclease). Confirm fragment size by running an aliquot on an agarose gel.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.

-

Incubate a portion of the lysate overnight at 4°C with an anti-RAR antibody (and a non-specific IgG as a negative control). Save a small aliquot of the lysate as "Input" control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the immunocomplexes from the beads using an elution buffer (e.g., SDS-containing buffer).

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and the Input sample and incubate at 65°C for several hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the purified DNA from the anti-RAR IP, the IgG IP, and the Input samples.

-

Use primers designed to amplify a ~100-200 bp region of the IL-36γ promoter known or predicted to contain a RARE.

-

-

Data Analysis:

-

Calculate the amount of target DNA in each IP sample as a percentage of the amount in the Input sample (% Input).

-

Compare the % Input from the this compound-treated sample to the vehicle-treated sample to determine if this compound treatment leads to an enrichment of RAR binding at the IL-36γ promoter.

-

Structural Insights into the Ligand-Receptor Interaction

While a crystal structure of this compound bound to an RAR or RXR LBD is not currently available in the Protein Data Bank, the structures of these domains with other retinoids provide a robust framework for understanding the mechanism of activation.[21][22]

The LBD of nuclear receptors adopts a conserved α-helical sandwich fold. The ligand binding pocket is a largely hydrophobic cavity located within the core of this domain. The activation of the receptor by an agonist is often described by a "mouse trap" mechanism.[21] In the unliganded (apo) state, the C-terminal helix (H12), which contains the core Activation Function-2 (AF-2) motif, is in a flexible, open conformation. Upon agonist binding, the ligand stabilizes the LBD, causing H12 to fold back and "cap" the ligand-binding pocket. This movement creates a specific hydrophobic groove on the receptor surface, composed of residues from H3, H4, and H12, which serves as the docking site for the LXXLL motifs of p160 coactivator proteins.[6] Antagonists, in contrast, often possess a bulky chemical group that physically prevents H12 from adopting this active conformation, thereby blocking coactivator recruitment.[23]

Based on its structure as a synthetic analog of retinoic acid, this compound is predicted to occupy the hydrophobic ligand-binding pocket of RARs in a manner similar to all-trans-retinoic acid. Its carboxylate head group would likely form a key salt bridge with a conserved arginine residue in the LBD, anchoring it in the pocket, while its polyene chain and aromatic ring interact with hydrophobic residues, ultimately inducing the conformational change in H12 required for transcriptional activation.

Conclusion and Future Directions

The therapeutic efficacy of this compound is unequivocally linked to its function as a modulator of the RAR/RXR nuclear receptor signaling pathway. It acts as the active metabolite of etretinate, exerting potent anti-proliferative, pro-differentiative, and anti-inflammatory effects by altering the transcriptional landscape of keratinocytes and immune cells. While the overarching mechanism involving RAR/RXR heterodimerization, RARE binding, and the recruitment of transcriptional co-regulators is well-understood, critical details at the molecular level require further investigation.

The most significant gap in our current understanding is the lack of comprehensive, quantitative binding affinity data (Ki values) for this compound and its metabolites across all RAR and RXR isotypes. Such data would be invaluable for precisely defining its receptor selectivity profile. Furthermore, the resolution of a crystal structure of this compound in complex with the RAR/RXR LBD heterodimer would provide definitive insights into its binding mode and the structural basis for its agonist activity. Future research leveraging advanced techniques in structural biology and proteomics will be crucial to fully elucidate the intricate details of how this important therapeutic agent orchestrates its effects on gene expression.

References

-

Javed, Z., Horn, T. D., Ragi, J., & Schoenberg, E. (2024). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Pilkington, T., & Brogden, R. N. (1992). This compound. A review of its pharmacology and therapeutic use. Drugs, 43(4), 597–627. [Link]

-

Dogra, S., & Yadav, S. (2014). This compound in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 80(1), 3. [Link]

-

Oakley, A. (n.d.). This compound. DermNet NZ. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of this compound? Synapse. [Link]

-

National Center for Biotechnology Information. (2024). This compound. In StatPearls. [Link]

-

Gollnick, H., & Orfanos, C. E. (1992). This compound versus etretinate in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients. Acta Dermato-Venereologica, 72(3), 226–230. [Link]

-

Gao, Y., Liu, Y., Li, Y., & Chen, Y. (2017). This compound modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling. International Immunopharmacology, 48, 131–136. [Link]

-

O'Lone, R., Frith, L., & Schüle, R. (2004). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Combinatorial chemistry & high throughput screening, 7(5), 415–422. [Link]

-

Bourguet, W., et al. (2005). Characterization of the Interaction between Retinoic Acid Receptor/Retinoid X Receptor (RAR/RXR) Heterodimers and Coactivators. Journal of Biological Chemistry, 280(21), 20839-20848. [Link]

-

Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 90(1), 30-34. [Link]

-

Egea, P. F., Mitschler, A., Rochel, N., Ruff, M., Chambon, P., & Moras, D. (2000). Crystal structure of the human RXRalpha ligand-binding domain bound to its natural ligand: 9-cis retinoic acid. The EMBO journal, 19(11), 2592–2601. [Link]

-

Torma, H. (2011). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Dermato-endocrinology, 3(3), 130–136. [Link]

-

Valero, L., et al. (2024). RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation. International Journal of Molecular Sciences, 25(5), 2969. [Link]

-

Bourguet, W., et al. (2000). Crystal structure of a heterodimeric complex of RAR and RXR ligand-binding domains. Molecular Cell, 5(2), 289-298. [Link]

-

le Maire, A., et al. (2025). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. bioRxiv. [Link]

-

Li, B., et al. (2025). Transcriptomic landscape of generalized pustular psoriasis before and after this compound/glucocorticoids treatment. Clinical and Translational Medicine. [Link]

-

Reactome. (2017). This compound binds to RAR:RXR. [Link]

-

Renaud, J. P., et al. (1995). Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid. Nature, 378(6558), 681–689. [Link]

-

Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]

-

Yin, T., et al. (2020). This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ. International Immunopharmacology, 79, 106045. [Link]

-

Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

-

Wikipedia contributors. (2024, November 26). Retinoic acid receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

van der Woude, A. D., & van der Saag, P. T. (2000). Regulation of keratin expression by retinoids. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1502(2), 237-248. [Link]

-

Chen, Y., et al. (2020). Circulating microRNA profile unveils mechanisms of action of this compound for psoriasis vulgaris. Journal of Cellular and Molecular Medicine, 24(13), 7385–7394. [Link]

-

Zhang, Y., et al. (2019). Whole Exome Sequencing in Psoriasis Patients Contributes to Studies of this compound Treatment Difference. Journal of Personalized Medicine, 9(1), 7. [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

-

de la Casa-Resino, I., et al. (2018). Transactivation activity of luciferase reporter gene mediated by Gal4 DBD-RXR LBD chimeric receptors. ResearchGate. [Link]

-

Tsepkolenko, A., et al. (2019). Identification of Transcriptional Regulators of Psoriasis from RNA-Seq Experiments. Journal of immunology research, 2019, 8582305. [Link]

-

Strange, P. G. (2008). Radioligand Binding Studies. In Receptor Signal Transduction Protocols. Humana Press. [Link]

-

Allenby, G., et al. (1994). Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid. The Journal of biological chemistry, 269(24), 16689–16695. [Link]

-

Zhang, X. K. (2007). The Corepressor CTBP2 Is a Coactivator of Retinoic Acid Receptor/Retinoid X Receptor in Retinoic Acid Signaling. Molecular and Cellular Biology, 27(20), 7171–7185. [Link]

-

Swindell, W. R., et al. (2017). Functional Genomics and Insights into the Pathogenesis and Treatment of Psoriasis. International journal of molecular sciences, 18(10), 2137. [Link]

-

Shaffer, P. L., & Gewirth, D. T. (2004). Activation of Retinoic Acid Receptors by Dihydroretinoids. Journal of Biological Chemistry, 279(28), 29153–29161. [Link]

-

Germain, P., et al. (2009). Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. PPAR research, 2009, 313842. [Link]

-

Germain, P., Iyer, J., Zechel, C., & Gronemeyer, H. (2002). Co-regulator recruitment and the mechanism of retinoic acid receptor synergy. Nature, 415(6868), 187–192. [Link]

-

Li, B., et al. (2015). Transcriptome analysis of psoriasis in a large case-control sample: RNA-seq provides insights into disease mechanisms. The Journal of investigative dermatology, 135(7), 1828–1838. [Link]

-

Germain, P., et al. (2002). Co-regulator recruitment and the mechanism of retinoic acid receptor synergy. Nature, 415(6868), 187-192. [Link]

Sources

- 1. This compound : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recruitment of nuclear receptor corepressor and coactivator to the retinoic acid receptor by retinoid ligands. Influence of DNA-heterodimer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound. A review of its pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eubopen.org [eubopen.org]

- 19. assaygenie.com [assaygenie.com]

- 20. mdpi.com [mdpi.com]

- 21. Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Crystal structure of the human RXRα ligand-binding domain bound to its natural ligand: 9-cis retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

Acitretin's Modulation of Keratinocyte Gene Expression: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the molecular mechanisms of acitretin, a second-generation systemic retinoid, focusing on its profound effects on keratinocyte gene expression. We will explore the signaling pathways it commandeers, the resulting changes in the cellular transcriptome, and the state-of-the-art methodologies used to elucidate these processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound's therapeutic actions in hyperkeratotic and inflammatory skin disorders.

Introduction: this compound's Clinical Significance and Mechanism of Action

This compound is a cornerstone in the treatment of severe psoriasis and other disorders of keratinization, such as ichthyosis and Darier's disease. Its therapeutic efficacy stems from its ability to normalize epidermal differentiation, reduce inflammation, and inhibit hyperproliferation of keratinocytes. Unlike its predecessor, etretinate, this compound has a significantly shorter half-life, offering a more favorable safety profile.

At the molecular level, this compound is a pro-drug that is metabolized into all-trans-retinoic acid (ATRA) and other biologically active retinoids within the body. These metabolites function as ligands for nuclear hormone receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, thereby modulating the transcription of a vast array of genes that govern cellular processes.

The Retinoid Signaling Pathway in Keratinocytes

The cellular response to this compound is a tightly regulated process initiated by its uptake and intracellular metabolism. The subsequent activation of the RAR-RXR signaling cascade triggers a genomic reprogramming of the keratinocyte.

Cellular Uptake and Metabolism

This compound enters the keratinocyte and is converted to active metabolites, primarily ATRA. This conversion is a critical step, as the binding affinity of different retinoids to RARs and RXRs varies, influencing the downstream transcriptional response.

Nuclear Receptor Activation and Gene Regulation

Once activated by retinoid binding, the RAR-RXR heterodimer undergoes a conformational change. This change facilitates the dissociation of co-repressor complexes and the recruitment of co-activator complexes, which include histone acetyltransferases (HATs). The action of HATs leads to chromatin remodeling, making the DNA more accessible for transcription by RNA polymerase II. The result is a significant alteration in the expression of genes critical for keratinocyte function.

Caption: this compound signaling pathway in keratinocytes.

Key Gene Targets and Their Functional Consequences

This compound's therapeutic effects are a direct consequence of its ability to modulate the expression of specific genes involved in keratinocyte proliferation, differentiation, and inflammation.

Regulation of Keratinocyte Differentiation

This compound promotes the expression of genes associated with terminal differentiation, such as those encoding for specific keratins (e.g., KRT1, KRT10) and components of the cornified envelope (e.g., loricrin, involucrin). Conversely, it downregulates markers of hyperproliferation, including Ki-67.

Modulation of Inflammatory Responses

A key aspect of this compound's efficacy in psoriasis is its anti-inflammatory action. It achieves this by downregulating the expression of pro-inflammatory cytokines and chemokines, such as members of the interleukin family (e.g., IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α), within keratinocytes. This dampens the inflammatory cascade that drives psoriatic plaque formation.

Impact on Cellular Proliferation

This compound inhibits the hyperproliferation of keratinocytes by modulating the expression of genes that control the cell cycle. For instance, it can upregulate cell cycle inhibitors like p21 and downregulate cyclins and cyclin-dependent kinases (CDKs) that promote cell cycle progression.

Table 1: Summary of this compound-Regulated Genes in Keratinocytes

| Gene Category | Upregulated Genes | Downregulated Genes | Functional Consequence |

| Differentiation | KRT1, KRT10, Loricrin, Involucrin | KRT6, KRT16 | Normalization of epidermal differentiation |

| Proliferation | p21 | Ki-67, Cyclins, CDKs | Inhibition of hyperproliferation |

| Inflammation | - | IL-6, IL-8, TNF-α | Reduction of inflammatory response |

| Apoptosis | Caspases | Bcl-2 | Induction of apoptosis in hyperproliferating cells |

Methodologies for Studying this compound's Effects on Gene Expression

A robust understanding of this compound's mechanism of action relies on well-designed experiments. The following protocols provide a framework for investigating the transcriptional effects of this compound on keratinocytes.

Primary Human Keratinocyte Culture and this compound Treatment

Rationale: Primary human keratinocytes provide a more physiologically relevant model compared to immortalized cell lines for studying skin biology.

Protocol:

-

Isolation: Isolate primary keratinocytes from human skin samples (e.g., neonatal foreskin or adult skin biopsies) using enzymatic digestion with dispase and trypsin.

-

Culture: Culture the isolated keratinocytes in a serum-free keratinocyte growth medium (e.g., KGM-Gold) on collagen-coated plates.

-

Treatment: Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction).

RNA Sequencing and Bioinformatic Analysis

Rationale: RNA sequencing (RNA-seq) offers a comprehensive, unbiased view of the entire transcriptome, allowing for the identification of all genes regulated by this compound.

Protocol:

-

RNA Extraction: Extract total RNA from the treated and control keratinocytes using a high-purity RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Quantify gene expression levels using tools such as RSEM or featureCounts.

-

Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using packages like DESeq2 or edgeR in R.

-

Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and pathways using tools like DAVID or Metascape.

-

Caption: Experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound's profound impact on keratinocyte gene expression underscores its therapeutic utility in a range of dermatological disorders. The methodologies outlined in this guide provide a robust framework for dissecting its molecular mechanisms. Future research should focus on single-cell RNA sequencing to unravel the heterogeneity of keratinocyte responses to this compound and on integrating transcriptomic data with proteomic and epigenomic data for a more holistic understanding of its effects. Such insights will be invaluable for the development of more targeted and effective therapies for skin diseases.

References

-

Title: this compound in dermatology. Source: Italian Journal of Dermatology and Venereology URL: [Link]

-

Title: The effect of this compound on the expression of keratin 1, 10, 6 and 16 in normal human epidermis and psoriatic epidermis. Source: National Center for Biotechnology Information URL: [Link]

-

Title: this compound suppresses the IL-17A-induced inflammatory response in keratinocytes via inhibition of the p38/MAPK and NF-κB signaling pathways. Source: International Journal of Molecular Medicine URL: [Link]

-

Title: Retinoid-regulated genes in human epidermis. Source: National Center for Biotechnology Information URL: [Link]

-

Title: Transcriptome analysis of human keratinocytes in response to all-trans retinoic acid. Source: National Center for Biotechnology Information URL: [Link]

Foreword: The Rationale for a Mechanistic Deep Dive

An In-Depth Technical Guide to the Acitretin Signaling Pathway in Skin Cancer Cells

This compound, a second-generation systemic retinoid, has carved a niche in the clinical management of hyperkeratotic and inflammatory dermatoses, and more critically, as a chemopreventive agent for non-melanoma skin cancers (NMSCs), particularly in high-risk populations like organ transplant recipients.[1][2][3] While its clinical efficacy is established, for the researcher and drug development professional, a deeper understanding of its molecular signaling pathways is paramount. This guide moves beyond a surface-level description of this compound's effects to provide a granular, mechanism-centric exploration of how it modulates skin cancer cell fate. We will dissect the core signaling cascades, explain the causality behind key cellular outcomes, and provide robust, field-proven protocols to empower further investigation.

The Core Mechanism: Nuclear Receptor Modulation

The fundamental mechanism of this compound, like other retinoids, is the regulation of gene expression.[4] This process is not direct but is mediated by a sophisticated intracellular transport and nuclear receptor system.

1.1 Cellular Uptake and Nuclear Translocation: this compound enters the keratinocyte and binds to cytosolic retinoic acid-binding proteins (CRABP).[5] This binding is not merely for transport; it serves to solubilize the lipophilic retinoid and chaperone it to the nucleus, effectively presenting it to its nuclear targets.[5]

1.2 Activation of RAR:RXR Heterodimers: Inside the nucleus, this compound's primary targets are two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes.[5][6] this compound's metabolites bind to and activate RARs. These activated RARs then form heterodimers with RXRs.[7][8] This RAR:RXR heterodimer is the functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4][5]

1.3 Transcriptional Regulation: The binding of the this compound-activated RAR:RXR complex to a RARE initiates a conformational change that releases co-repressor proteins and recruits co-activator proteins.[5] This molecular switch toggles gene transcription, either activating or repressing a vast array of genes that govern critical cellular processes.[4][8] It is this widespread modulation of the transcriptome that underlies this compound's potent anti-proliferative, pro-differentiative, and pro-apoptotic effects in skin cancer cells.

Induction of Apoptosis: The CD95/Fas Death Receptor Pathway

A cornerstone of this compound's anti-cancer activity is its ability to selectively induce apoptosis in malignant keratinocytes while having minimal toxic effects on non-malignant cells.[9] Research on cutaneous squamous cell carcinoma (cSCC) cell lines, such as SCL-1, has elucidated a primary mechanism for this effect: the activation of the extrinsic apoptosis pathway via the CD95 (Fas) death receptor.[9][10][11]

This compound treatment leads to a significant upregulation in the expression of both the CD95 receptor and its cognate ligand, CD95-ligand (CD95L).[9][11] This increased expression facilitates autocrine or paracrine signaling, leading to the trimerization of the CD95 receptor. This conformational change recruits the Fas-associated death domain (FADD) adaptor protein to the intracellular death domain of the receptor.[9] FADD, in turn, recruits pro-caspase-8, leading to its cleavage and activation.

Active caspase-8 is the initiator caspase in this pathway. It can directly cleave and activate downstream effector caspases, such as caspase-3.[11] Simultaneously, it can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, t-Bid, which translocates to the mitochondria to initiate the intrinsic apoptosis pathway, leading to caspase-9 activation.[12] However, studies specifically on this compound in SCL-1 cells show that while caspase-9 is activated, its inhibition does not suppress apoptosis, whereas inhibition of caspase-8 provides effective suppression.[9][11] This indicates that the CD95/caspase-8 axis is the dominant pro-apoptotic signal.

Activated caspase-3 is the primary executioner, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell.[9][11]

Crosstalk and Additional Anti-Cancer Mechanisms

While apoptosis induction is a primary effect, this compound's signaling network is pleiotropic, influencing other key pathways involved in carcinogenesis.

3.1 Inhibition of Cell Proliferation via JAK/STAT Pathway: In epidermoid carcinoma cells (A431 line), this compound has been shown to inhibit cell growth by downregulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13] Specifically, this compound treatment leads to a time-dependent decrease in the expression and phosphorylation of STAT3 (p-STAT3).[13] As STAT3 is a key transcription factor for genes involved in proliferation, its inhibition leads to the downregulation of its target, Cyclin D1.[13] Reduced Cyclin D1 levels contribute to cell cycle arrest, thereby halting proliferation.

3.2 Anti-Angiogenic Effects: Tumor growth is dependent on the formation of new blood vessels. This compound has been demonstrated to restrict tumor angiogenesis in cSCC xenograft models.[10] This is partly achieved by inhibiting the production of vascular endothelial growth factor (VEGF) by keratinocytes, a key signaling molecule in angiogenesis.[14]

3.3 Modulation of AP-1 Activity: The transcription factor Activator Protein-1 (AP-1), a complex often composed of Fos and Jun family proteins, is a critical regulator of cell proliferation and is frequently overactive in skin cancers. Retinoids are known antagonists of AP-1 activity.[8][15] The activated RAR:RXR heterodimer can tether to the AP-1 complex, preventing it from binding to its DNA response elements and thereby inhibiting the transcription of AP-1 target genes.

Experimental Protocols for Pathway Investigation

To validate and explore the effects of this compound, a series of well-established molecular and cellular biology techniques are required. The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

4.1 Protocol: Cell Culture and this compound Treatment

-

Cell Line Maintenance: Culture human skin cancer cells (e.g., SCL-1, A431) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells into multi-well plates (e.g., 6-well for protein/RNA, 96-well for viability) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.

-

Treatment: The following day, replace the old media with fresh media containing the desired final concentrations of this compound (e.g., 1, 5, 10, 20 µM).

-

Vehicle Control (Crucial): In parallel, treat a set of wells with the same volume of DMSO used for the highest this compound concentration. This is the vehicle control and is essential to ensure observed effects are due to this compound and not the solvent.

-

Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

4.2 Protocol: Western Blot Analysis for Protein Expression

-

Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay. This step is critical for equal loading.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation of protein bands is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-p-STAT3, anti-STAT3, anti-Cyclin D1). Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the protein of interest to the loading control.

4.3 Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry

-

Harvest Cells: Following this compound treatment, collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with media. Combine all cells from a single well.

-

Washing: Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately on a flow cytometer.

-

Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clarity. For example, the dose-dependent effect of this compound on cell viability can be presented in a table of IC₅₀ values, while changes in protein expression can be shown as fold-changes relative to the vehicle control.

Table 1: Example Data Summary of this compound Effects on SCL-1 Cells after 48h Treatment

| Parameter Measured | This compound (10 µM) vs. Vehicle | Method | Key Insight |

| Cell Viability (IC₅₀) | 12.5 µM | MTT Assay | Defines effective concentration |

| Apoptotic Cells | 4.5-fold increase | Annexin V/PI Assay | Confirms induction of cell death |

| Cleaved Caspase-3 Level | 3.8-fold increase | Western Blot | Validates activation of executioner caspase |

| CD95 mRNA Expression | 2.9-fold increase | RT-qPCR | Shows upregulation at the gene level |

Conclusion and Future Directions

This compound exerts its anti-cancer effects in skin cancer cells primarily by activating the RAR:RXR nuclear receptor pathway, leading to profound changes in gene transcription. This results in the robust induction of apoptosis via the CD95/Fas death receptor pathway and the suppression of proliferation through inhibition of the JAK/STAT signaling cascade. Its anti-angiogenic properties further contribute to its efficacy. For drug development professionals, understanding this multifaceted mechanism is key. Future research should focus on identifying biomarkers that predict patient response to this compound and exploring combination therapies that could synergize with its pro-apoptotic and anti-proliferative signaling pathways to enhance its therapeutic index in the prevention and treatment of skin cancer.

References

-

Lin, X. Y., He, C. D., Xiao, T., Jin, X., Chen, J., Wang, Y. K., Liu, M., Wang, K. B., Jiang, Y., Wei, H. C., & Chen, H. D. (2008). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of cellular and molecular medicine, 12(5B), 2033–2044. [Link]

-

Goyal, A., & Houghton, P. E. (2023). The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review. International journal of molecular sciences, 24(23), 16988. [Link]

-

Goyal, A., & Grimes, Z. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Lin, X. Y., He, C. D., Xiao, T., Jin, X., Chen, J., Wang, Y. K., Liu, M., Wang, K. B., Jiang, Y., Wei, H. C., & Chen, H. D. (2008). This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1. Journal of cellular and molecular medicine, 12(5B), 2033–2044. [Link]

-

Gupta, A. K., & Kaur, M. (2015). This compound in dermatology. Indian journal of dermatology, venereology and leprology, 81(5), 536–544. [Link]

-

Everts, H. B. (2021). Retinoids in Cutaneous Squamous Cell Carcinoma. Nutrients, 13(1), 232. [Link]

-

Carrascosa, J. M., & Vanaclocha, F. (2007). Guidelines for the Use of this compound in Psoriasis. Actas Dermo-Sifiliográficas (English Edition), 98(9), 597-613. [Link]

-

Synapse. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]

-

He, C. D., Wei, H. C., Chen, J., Wang, Y. K., Wang, K. B., Liu, M., & Chen, H. D. (2006). [this compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431]. Zhonghua yi xue za zhi, 86(14), 983–987. [Link]

-

Everts, H. B. (2021). Retinoids in Cutaneous Squamous Cell Carcinoma. ResearchGate. [Link]

-

Everts, H. B. (2021). Interactions between retinoid metabolism and cutaneous squamous cell carcinoma (cSCC). ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Powerful Tool for Severe Psoriasis. [Link]

-

Everts, H. B. (2021). Retinoids in Cutaneous Squamous Cell Carcinoma. Nutrients, 13(1), 232. [Link]

-

Mayo Clinic. (2011). This compound in Preventing Skin Cancer in Patients at High Risk for Skin Cancer. ClinicalTrials.gov. [Link]

-

Khatib, T., Genna, A., & Sivan, S. (2020). Western blot analysis of RA signaling system proteins in 6-month-half brains of different AD and FTD transgenic mouse models. ResearchGate. [Link]

-

Wu, P. A., Micheletti, R. G., Rosenbach, M., Mostaghimi, A., & Merola, J. F. (2021). This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study. Journal of Drugs in Dermatology, 20(1), 108-109. [Link]

-

Fiore, K. (2022). Oral Retinoid May Ease Painful Skin Reactions to Anticancer Therapy. MedPage Today. [Link]

-

Lebwohl, M., Tannis, C., & Carrasco, D. (2003). This compound suppression of squamous cell carcinoma: Case report and literature review. Mount Sinai Scholars Portal. [Link]

-

Reactome. (2022). This compound binds to RAR:RXR. Reactome Pathway Database. [Link]

-

Dermatology Times. (2003). Retinoids prevent skin cancer in high-risk patients. Dermatology Times, 24(11), 1. [Link]

-

PGY-2 Dermatology Resident. (2023). Oral retinoids this compound and Isotretinoin: drugs in dermatology residency. YouTube. [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Identifying vitamin A signaling by visualizing gene and protein activity, and by quantification of vitamin A metabolites. [Link]

-

Zhang, T., Wang, Z., Liu, Y., Zhang, Y., & Liu, H. (2022). Retinoic Acid and Calcitriol Protect Mouse Primordial Follicles from Cyclophosphamide Treatment-Induced Apoptosis. International Journal of Molecular Sciences, 23(21), 13214. [Link]

-

Kane, M. A., & Napoli, J. L. (2018). The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes. Journal of Experimental Medicine. [Link]

-

St John's Laboratory. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. [Link]

-

Chen, C. H., Wu, C. Y., & Chen, Y. (2023). Tazarotene-Induced Gene 3 (TIG3) Induces Apoptosis in Melanoma Cells Through the Modulation of Inhibitors of Apoptosis Proteins. International Journal of Molecular Sciences, 24(13), 11130. [Link]

-

Chen, Y. C., Chen, Y. J., & Lin, Y. J. (2012). Tazarotene Induces Apoptosis in Human Basal Cell Carcinoma via Activation of Caspase-8/t-Bid and the Reactive Oxygen Species-Dependent Mitochondrial Pathway. Journal of Investigative Dermatology, 132(9), 2256-2266. [Link]

-

Rühl, R., Plum, C., & El-Samalouti, V. (2014). Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PLoS ONE, 9(4), e96263. [Link]

-

Bhullar, S., & Christensen, S. R. (2024). Effectiveness of this compound for skin cancer prevention in immunosuppressed and nonimmunosuppressed patients: A retrospective cohort study. Journal of the American Academy of Dermatology, 90(4), 821–822. [Link]

-

Lebwohl, M., Tannis, C., & Carrasco, D. (2003). This compound suppression of squamous cell carcinoma: case report and literature review. Journal of dermatological treatment, 14 Suppl 2, 3–6. [Link]

Sources

- 1. This compound for Secondary Prevention of Keratinocyte Cancers in a Veteran Population: A Retrospective Cohort Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Reactome | this compound binds to RAR:RXR [reactome.org]

- 8. youtube.com [youtube.com]

- 9. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound induces apoptosis through CD95 signalling pathway in human cutaneous squamous cell carcinoma cell line SCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tazarotene Induces Apoptosis in Human Basal Cell Carcinoma via Activation of Caspase-8/t-Bid and the Reactive Oxygen Species-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [this compound induces apoptosis and changes of relative signaling pathway in epidermoid carcinoma cell line A431] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Acitretin's Modulation of Epidermal Differentiation: A Technical Guide for Researchers

Abstract

Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other disorders of keratinization.[1] Its therapeutic efficacy is fundamentally linked to its ability to modulate gene expression, thereby normalizing keratinocyte proliferation and differentiation, and attenuating the inflammatory cascades that drive psoriatic pathology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, with a focus on its regulatory effects on epidermal differentiation markers. We delve into the key signaling pathways influenced by this compound, present available data on the expression changes of key markers, and provide detailed experimental protocols for the methodologies cited. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to further elucidate the therapeutic mechanisms of retinoids and develop novel treatments for disorders of keratinization.

Introduction: The Clinical Imperative for Normalizing Keratinization

Disorders of keratinization, such as psoriasis and ichthyosis, are characterized by aberrant epidermal differentiation and hyperproliferation.[1] In healthy skin, keratinocytes undergo a highly regulated program of terminal differentiation, migrating from the basal layer to the surface and forming the protective stratum corneum. This process involves the sequential expression of specific proteins, including keratins, and cornified envelope precursors like filaggrin, loricrin, and involucrin. In diseases like psoriasis, this process is dysregulated, leading to the characteristic thickened, scaly plaques.

This compound, the active metabolite of etretinate, addresses these pathological hallmarks by acting as a systemic modulator of gene expression.[2] Its pleiotropic effects stem from its interaction with nuclear retinoid receptors, leading to a cascade of transcriptional changes that ultimately aim to restore epidermal homeostasis.[1][2] Understanding the precise effects of this compound on key epidermal differentiation markers is crucial for optimizing its therapeutic use and for the development of novel, targeted therapies.

The Molecular Core: this compound's Mechanism of Action

This compound's biological effects are mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[3][4]

Upon entering the cell, this compound is transported to the nucleus by cytosolic retinoic acid-binding proteins (CRABPs).[3] In the nucleus, it binds to and activates RARs and RXRs. These activated receptors form heterodimers (RAR/RXR), which then bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[3][4] This binding event can either initiate or repress the transcription of genes that are critical for the regulation of epithelial cell growth and differentiation.[4] This modulation of gene expression is the foundational mechanism by which this compound normalizes the hyperproliferative and abnormally differentiated keratinocytes found in psoriatic lesions.[4]

Impact on Epidermal Differentiation Markers

This compound's therapeutic efficacy is largely attributed to its ability to normalize the expression of key proteins involved in epidermal differentiation. However, the reported effects can vary depending on the experimental model and the specific marker being investigated.

Keratins: The Structural Framework

Keratins are the primary structural proteins of keratinocytes. Their expression patterns change as keratinocytes differentiate.

-

Keratin 10 (K10): An early marker of terminal differentiation. Studies on the effect of this compound on K10 have yielded conflicting results. In reconstructed human epidermis, topical this compound led to a loss of K10 expression.[5] Conversely, another study found that all-trans-retinoic acid (a related compound) reduces the expression of K10 in cultured keratinocytes.[6] This suggests that in a hyperproliferative state, retinoids may act to suppress premature differentiation.

-

Keratin 19 (K19): Typically expressed in simple epithelia and keratinocyte stem cells. In reconstructed human epidermis, topical this compound was shown to increase K19 expression throughout the viable cell layers.[5] This may indicate a shift towards a less differentiated, more proliferative state in this model, or a modulation of the stem cell compartment. Another study found that all-trans-retinoic acid also up-regulated K19 in cultured sebocytes.[7]

Cornified Envelope Precursors

The cornified envelope is a highly insoluble protein structure that is essential for the barrier function of the skin. Filaggrin, loricrin, and involucrin are key precursors to this structure.

-

Filaggrin (FLG): A protein that aggregates keratin filaments and is later degraded into natural moisturizing factors. Topical this compound has been shown to reduce filaggrin expression in reconstructed human epidermis.[5] Similarly, in the uninvolved skin of psoriatic patients subjected to tape stripping, this compound treatment was associated with decreased filaggrin expression.[8]

-

Loricrin (LOR): The major protein component of the cornified envelope. Research indicates that retinoic acid can abolish the expression of loricrin mRNA and protein in in vitro models of human epidermis.[9] This suggests a potent inhibitory effect of retinoid signaling on this late-stage differentiation marker.

-

Involucrin (IVL): Another key component of the cornified envelope. In the tape-stripped skin of psoriatic patients, this compound treatment led to a statistically significant decrease in involucrin expression.[8]

Table 1: Summary of this compound's Effects on Epidermal Differentiation Markers

| Marker | Protein Family | Function in Epidermis | Reported Effect of this compound/Retinoic Acid | Experimental Model | Reference(s) |

| Keratin 10 (K10) | Keratin | Early differentiation marker | ↓ (Loss of expression) | Reconstructed human epidermis (topical this compound) | [5] |

| ↓ (Reduced expression) | Cultured keratinocytes (all-trans-retinoic acid) | [6] | |||

| Keratin 19 (K19) | Keratin | Simple epithelia/stem cell marker | ↑ (Increased expression) | Reconstructed human epidermis (topical this compound) | [5] |

| ↑ (Up-regulated) | Cultured sebocytes (all-trans-retinoic acid) | [7] | |||

| Filaggrin (FLG) | Cornified Envelope Precursor | Keratin filament aggregation, NMF precursor | ↓ (Reduced expression) | Reconstructed human epidermis (topical this compound) | [5] |

| ↓ (Decreased expression) | Tape-stripped skin of psoriatic patients | [8] | |||

| Loricrin (LOR) | Cornified Envelope Precursor | Major component of the cornified envelope | ↓ (Abolished expression) | Reconstructed human epidermis (retinoic acid) | [9] |

| Involucrin (IVL) | Cornified Envelope Precursor | Cornified envelope cross-linking | ↓ (Decreased expression) | Tape-stripped skin of psoriatic patients | [8] |

Methodologies for Assessing this compound's Effects

To accurately quantify the impact of this compound on epidermal differentiation markers, a combination of molecular and histological techniques is employed. The following protocols provide a framework for these investigations.

Experimental Workflow

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the relative mRNA expression levels of target differentiation markers in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Culture primary human keratinocytes or a suitable cell line (e.g., HaCaT) to sub-confluency. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µmol/L) or vehicle control for a specified time course (e.g., 24, 48, 72 hours).[10]

-